molecular formula C13H10BrNO2 B7807667 N-(2-Bromophenyl)-4-hydroxybenzamide

N-(2-Bromophenyl)-4-hydroxybenzamide

Cat. No.: B7807667
M. Wt: 292.13 g/mol
InChI Key: LOISWWDOSUZIIM-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-hydroxybenzamide is a chemical compound characterized by its bromophenyl and hydroxybenzamide functional groups

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized through the bromination of 4-hydroxybenzamide using bromine in the presence of a catalyst such as iron(III) chloride.

  • Amide Coupling Reaction: Another method involves the coupling of 2-bromophenylamine with 4-hydroxybenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Large-scale reactions are conducted under controlled conditions to ensure safety and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the bromophenyl group into a less reactive form.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine site.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced bromophenyl derivatives.

  • Substitution Products: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(2-Bromophenyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)-4-hydroxybenzamide: Similar structure with a chlorine atom instead of bromine.

  • N-(2-Bromophenyl)-3-hydroxybenzamide: Similar structure with a different position of the hydroxy group.

  • N-(2-Bromophenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness: N-(2-Bromophenyl)-4-hydroxybenzamide stands out due to its specific combination of bromophenyl and hydroxybenzamide groups, which confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

N-(2-bromophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOISWWDOSUZIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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